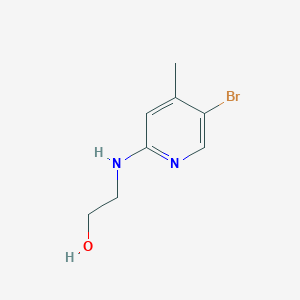

2-((5-溴-4-甲基吡啶-2-基)氨基)乙醇

描述

“2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol”, also known as BPE, is a heterocyclic organic compound. It is a pyridine-based chemical compound containing a bromine atom, a methyl group, and an amino-ethanol substituent. The compound has a molecular formula of C8H11BrN2O .

Synthesis Analysis

The synthesis of BPE involves the reaction of 5-bromo-4-methyl-2-pyridinamine with ethylene oxide in the presence of potassium hydroxide. The reaction results in the formation of BPE as a yellow crystalline solid.

Molecular Structure Analysis

The molecular structure of BPE is characterized by a pyridine ring substituted with a bromine atom, a methyl group, and an amino-ethanol group . The molecular formula is C8H11BrN2O, with an average mass of 231.090 Da and a monoisotopic mass of 230.005463 Da .

Physical And Chemical Properties Analysis

BPE has a boiling point of 394.30 °C at 760 mmHg and a melting point of 145-147 °C. It has a density of 1.55 g/cm3 at 25 °C and a solubility in water of 1.9 mg/mL.

科学研究应用

聚合物合成

该化合物被研究为 N-杂环卡宾-有机催化开环聚合 (NHC-OROP) 中 2-甲基-N-对甲苯磺酰基叠氮环丁烷的直接引发剂。这提供了基于聚叠氮环丁烷的无金属 α-羟基-ω-氨基端基,展示了对摩尔质量和窄分散性的控制(Bakkali-Hassani 等人,2018)。

受体分化

相关氨基乙醇化合物的结构修饰表明,β-受体群可分为 β-1 和 β-2 型。这一发现增强了对拟交感活性和受体特异性的理解(Lands 等人,1967)。

分散聚合

该化合物的相关醇,乙醇,用于乙醇/H2O 混合物中 4-乙烯基吡啶的原子转移自由基分散聚合。此过程对于合成具有功能性核心的胶束非常重要(Wan & Pan,2007)。

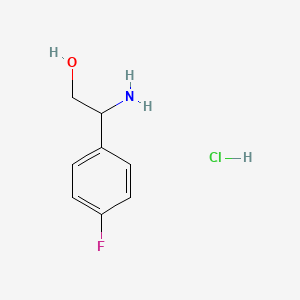

转化为氯化物和溴化物

使用 2,4,6-三氯[1,3,5]三嗪和 N,N-二甲基甲酰胺可以有效地将 β-氨基醇转化为相应的氯化物和溴化物。此方法适用于光学活性碳醇(De Luca 等人,2002)。

量子化学研究

对相关化合物的量子化学计算和光谱研究提供了对分子内电荷转移和超共轭相互作用的见解,这对于理解电子性质至关重要(Sivaprakash 等人,2019)。

抗菌活性和 DNA 相互作用

与相关氨基吡啶形成的银(I)配合物对某些细菌和酵母表现出相当大的抗菌活性。这些化合物还显示出与 DNA 结合,改变其电泳迁移率(Abu-Youssef 等人,2010)。

安全和危害

BPE is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

属性

IUPAC Name |

2-[(5-bromo-4-methylpyridin-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-6-4-8(10-2-3-12)11-5-7(6)9/h4-5,12H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUWUUWYAFJHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696389 | |

| Record name | 2-[(5-Bromo-4-methylpyridin-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol | |

CAS RN |

1219982-86-1 | |

| Record name | 2-[(5-Bromo-4-methylpyridin-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1525048.png)

![2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid](/img/structure/B1525051.png)

![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)

![Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid](/img/structure/B1525060.png)

![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)

amino}acetic acid](/img/structure/B1525067.png)